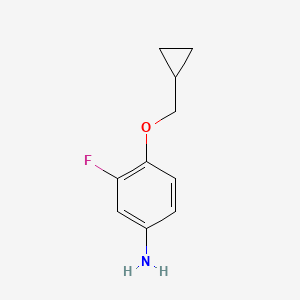

4-Cyclopropylmethoxy-3-fluorophenylamine

Overview

Description

4-Cyclopropylmethoxy-3-fluorophenylamine (CPMF) is a versatile and unique molecule that can be used in a variety of applications. CPMF is a cyclic amine with a 4-cyclopropylmethoxy group and a 3-fluorophenyl group that has many potential uses in scientific research. It has been studied extensively in the fields of organic synthesis, drug discovery, and medicinal chemistry. CPMF has been found to possess a number of interesting and useful properties, such as its ability to act as a substrate for enzymes, its strong base character, and its ability to form a variety of stable cyclic structures.

Scientific Research Applications

Molecular Imaging Applications

Fluorophores, including those modified with fluorine atoms, are extensively used in molecular imaging for cancer diagnosis and research. Their application in optical imaging allows for the real-time detection of cancer using relatively inexpensive and portable equipment. The safety and efficacy of these fluorophores are of paramount importance for their administration in patients, underscoring the necessity of thorough toxicity investigations before clinical application (Alford et al., 2009).

Drug Development and Synthesis

Fluorinated compounds play a crucial role in the development of new pharmaceuticals due to their unique properties, such as enhanced stability and binding affinity. The synthesis and evaluation of ligands for D2-like receptors, which include arylcycloalkylamines with fluorine substitutions, demonstrate the importance of fluorinated pharmacophoric groups in enhancing the potency and selectivity of drugs acting on the central nervous system (Sikazwe et al., 2009).

Understanding Drug Mechanisms

Research on fluorinated analogues of psychoactive substances provides insights into their pharmacodynamics, neurotoxicity, and potential therapeutic applications. Studies on the neurochemistry and neurotoxicity of MDMA (3,4-Methylenedioxymethamphetamine) and related compounds shed light on the acute and long-term effects of these substances on serotonin and dopamine neurotransmission, which are critical for developing safer and more effective therapeutic agents (McKenna & Peroutka, 1990).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with transforming growth factor-β1 (tgf-β1), a protein that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

Compounds with similar structures have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . These proteins are involved in the Epithelial-Mesenchymal Transformation (EMT) process, suggesting that CFPA may have a similar mechanism of action .

Biochemical Pathways

, related compounds have been shown to impact the TGF-β1/Smad pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation can lead to fibrosis and cancer .

Pharmacokinetics

Fluorinated compounds are known to enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Result of Action

Similar compounds have been shown to inhibit tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that CFPA may have similar effects.

Action Environment

The interaction of similar compounds with their local environment has been shown to strongly influence their fluorescence spectrum

Safety and Hazards

Future Directions

The future directions for research on 4-Cyclopropylmethoxy-3-fluorophenylamine could involve further exploration of its potential applications in various fields, as well as detailed studies of its synthesis, structure, and properties. Additionally, research could focus on its biological effects and potential therapeutic uses .

Biochemical Analysis

Cellular Effects

The effects of 4-Cyclopropylmethoxy-3-fluorophenylamine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can alter gene expression patterns, thereby impacting the production of proteins and other essential biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the rate of biochemical reactions by modulating enzyme activity, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its availability to different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its overall biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for comprehending its role in cellular processes .

properties

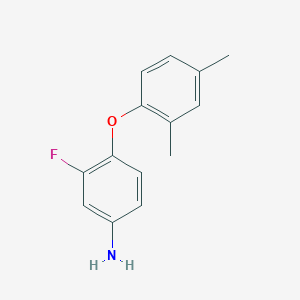

IUPAC Name |

4-(cyclopropylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVCNCVXXUJMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268359 | |

| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937598-42-0 | |

| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylmethoxy)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

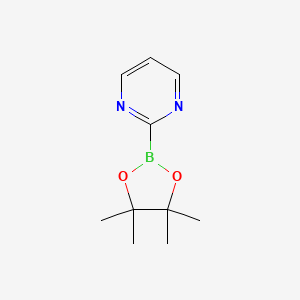

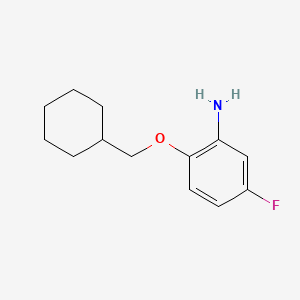

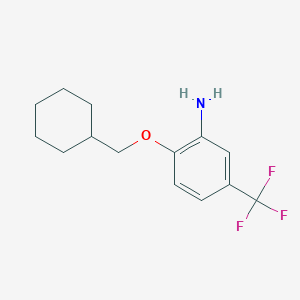

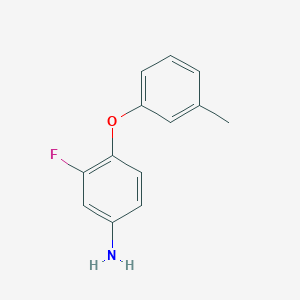

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

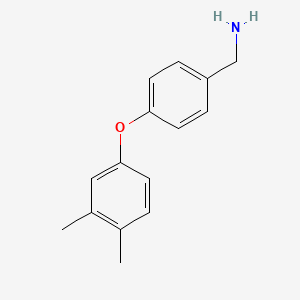

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine](/img/structure/B3169367.png)

![6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169430.png)

![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169457.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3169462.png)

![[4-(Cyclopropylmethoxy)phenyl]methanamine](/img/structure/B3169470.png)